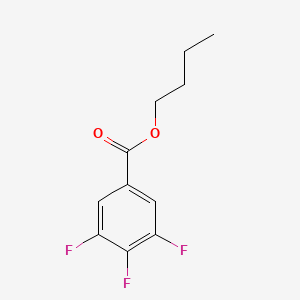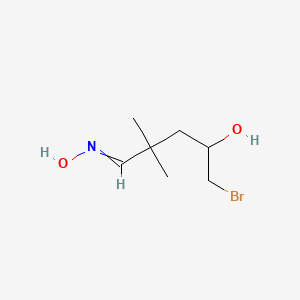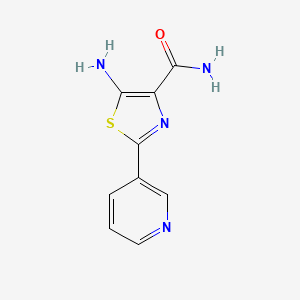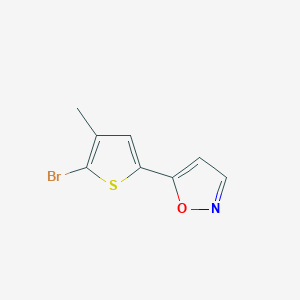
Butyl 3,4,5-trifluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3,4,5-trifluorobenzoate is an organic compound that belongs to the class of benzoates, which are esters of benzoic acid This compound is characterized by the presence of three fluorine atoms attached to the benzene ring at the 3, 4, and 5 positions, and a butyl group attached to the carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3,4,5-trifluorobenzoate typically involves the esterification of 3,4,5-trifluorobenzoic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
3,4,5-Trifluorobenzoic acid+ButanolH2SO4Butyl 3,4,5-trifluorobenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3,4,5-trifluorobenzoate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 3,4,5-trifluorobenzoic acid and butanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Reduction: Lithium aluminum hydride or other strong reducing agents are commonly used.
Major Products
Nucleophilic Substitution: Substituted benzoates with different nucleophiles.
Hydrolysis: 3,4,5-Trifluorobenzoic acid and butanol.
Reduction: 3,4,5-Trifluorobenzyl alcohol.
Aplicaciones Científicas De Investigación
Butyl 3,4,5-trifluorobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties conferred by the fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of butyl 3,4,5-trifluorobenzoate is largely influenced by the presence of the fluorine atoms, which can affect the compound’s reactivity and interactions with other molecules. The fluorine atoms can increase the electron-withdrawing capacity of the benzene ring, making it more susceptible to nucleophilic attack. Additionally, the ester group can participate in various chemical reactions, such as hydrolysis and reduction, as described earlier.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3,4,5-trifluorobenzoate
- Ethyl 3,4,5-trifluorobenzoate
- Propyl 3,4,5-trifluorobenzoate
Uniqueness
Butyl 3,4,5-trifluorobenzoate is unique among its analogs due to the presence of the butyl group, which can influence its physical properties such as solubility and boiling point
Propiedades
Número CAS |
919536-01-9 |
|---|---|
Fórmula molecular |
C11H11F3O2 |
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
butyl 3,4,5-trifluorobenzoate |
InChI |
InChI=1S/C11H11F3O2/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5-6H,2-4H2,1H3 |
Clave InChI |
CEGINFIUSOBCIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC(=C(C(=C1)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2'H-spiro[indene-2,1'-naphthalene]](/img/structure/B12626801.png)
![Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate](/img/structure/B12626805.png)
![1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-](/img/structure/B12626807.png)





![Benzoic acid,4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester](/img/structure/B12626830.png)
![4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide](/img/structure/B12626835.png)


![4,4'-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile)](/img/structure/B12626856.png)
![N-[2-(Cyclopentyloxy)phenyl]-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12626863.png)
